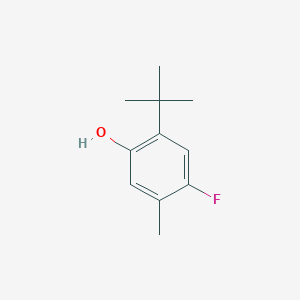
2-Tert-butyl-4-fluoro-5-methylphenol
Overview
Description
2-Tert-butyl-4-fluoro-5-methylphenol is a chemical compound with the molecular formula C11H15FO. It is used in various applications including organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . The compound has a molecular weight of 182.24 .
Molecular Structure Analysis
The molecular structure of 2-Tert-butyl-4-fluoro-5-methylphenol consists of a phenol group with tert-butyl, fluoro, and methyl substituents. The linear formula is (CH3)3CC6H3(CH3)OH . The compound has a monoisotopic mass of 164.120117 Da .Physical And Chemical Properties Analysis
2-Tert-butyl-4-fluoro-5-methylphenol is a liquid at room temperature with a density of 0.964 g/mL at 25 °C. It has a refractive index (n20/D) of 1.519. The compound has a boiling point of 117-118 °C/12 mmHg .Scientific Research Applications
Catalysis in Organic Synthesis
(S)-2-(tert-Butylmethylphosphino)phenol and its methyl ether, derivatives of 2-Tert-butyl-4-fluoro-5-methylphenol, are used as P/O hybrid ligands in the Cu-catalyzed asymmetric conjugate addition of diethylzinc to acyclic enones, achieving high enantioselectivity up to 96% (Takahashi et al., 2005).
Electrochemical Reactivity and Antioxidant Properties
The compound and its analogs, such as 2,6-di-tert-butyl-4-methylphenol, demonstrate reactivity with superoxide anion radical (O2-) and are used in evaluating their effectiveness through electrochemical methods. These compounds, especially 2-tert-butylphenol, show significant radical quenching ability, indicating their potential as antioxidants (Zabik et al., 2019).
Role in Polymer and Material Science
2-Tert-butyl-4-fluoro-5-methylphenol derivatives are utilized in various facets of material science, including stabilizing polymers against thermal degradation, preventing oxidative discoloration, and as part of the synthesis processes for creating complex metal arrangements in materials (Yachigo et al., 1988; Yachigo et al., 1993; Yadav et al., 2015).
Biochemical Applications
Compounds structurally related to 2-Tert-butyl-4-fluoro-5-methylphenol are investigated for their potential in treating and preventing diseases like malaria, as seen with the compound JPC-3210, which exhibits superior in vitro antimalarial activity and in vivo efficacy (Chavchich et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-tert-butyl-4-fluoro-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-7-5-10(13)8(6-9(7)12)11(2,3)4/h5-6,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAJAPAPIQKNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-4-fluoro-5-methylphenol | |
CAS RN |
220901-47-3 | |
| Record name | 2-tert-butyl-4-fluoro-5-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



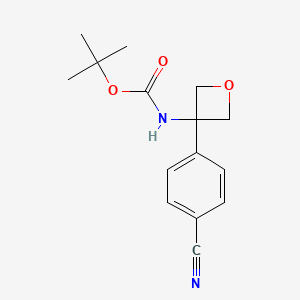
![4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1525815.png)
![2-[3-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1525816.png)
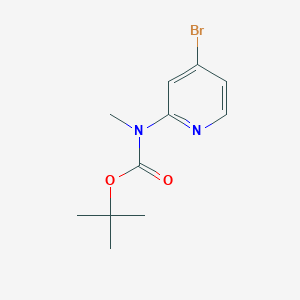
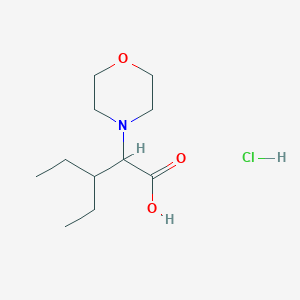
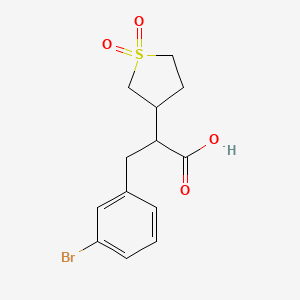
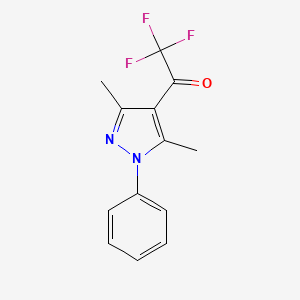
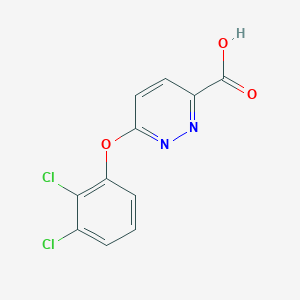
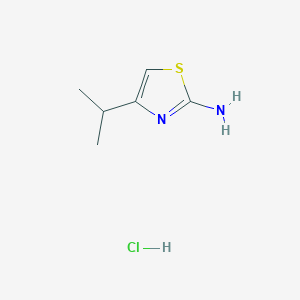
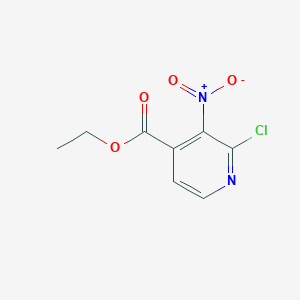
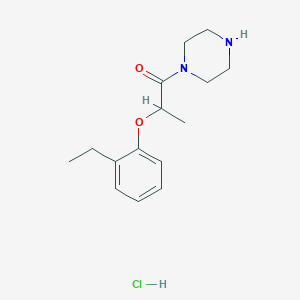
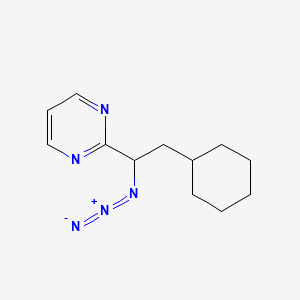
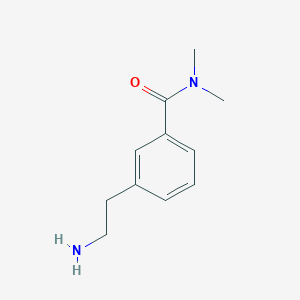
![Methyl 3-[(2-chlorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1525835.png)